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Introduction
BI-4916 is a cell-permeable ester prodrug of the potent and selective phosphoglycerate

dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de

novo serine biosynthesis pathway, which is a critical metabolic pathway for cancer cell

proliferation and survival.[1][2] Upon entering the cell, BI-4916 is hydrolyzed to its active form,

BI-4924, which competitively inhibits PHGDH at the NADH/NAD⁺ binding site.[2] This inhibition

disrupts the synthesis of serine and downstream metabolites, impacting various cellular

processes including nucleotide and glutathione synthesis, and can induce cell cycle arrest and

reduce cancer cell migration.[3][4][5] These application notes provide detailed protocols for

utilizing BI-4916 in various cellular assays to investigate its effects on cancer cell metabolism

and function.
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Compound Assay Cell Line IC50 / EC50 Reference

BI-4916

PHGDH

Enzymatic Assay

(NAD⁺ high, 250

µM)

- 169 nM [1]

¹³C-Serine

Synthesis Assay

(72 h)

- 2,032 nM [1]

Cell Viability MDA-MB-468 18.24 ± 1.06 µM [6]

BI-4924

PHGDH

Enzymatic Assay

(NAD⁺ high, 250

µM)

- 3 nM

¹³C-Serine

Synthesis Assay
- 2,200 nM

Note: The biochemical activity of BI-4916 is likely due to its conversion to BI-4924 under the

assay conditions.[1]
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Caption: BI-4916 inhibits the serine biosynthesis pathway.
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Caption: General workflow for cellular assays with BI-4916.
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Caption: Proposed mechanism of cGAS-STING activation by BI-4916.

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of BI-4916 on the viability of cancer cells.

Materials:
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BI-4916 stock solution (in DMSO)

Cancer cell line of interest (e.g., MDA-MB-468)

Complete cell culture medium

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

Compound Preparation: Prepare a series of dilutions of BI-4916 in complete culture medium.

A typical starting range would be from 0.1 µM to 100 µM. Also, prepare a vehicle control

(medium with the same concentration of DMSO as the highest BI-4916 concentration).

Treatment: Remove the medium from the wells and add 100 µL of the prepared BI-4916
dilutions or the vehicle control.

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or

until a purple precipitate is visible.

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the percentage of viability against the log of the BI-4916 concentration to
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determine the EC50 value.

Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of BI-4916 on cancer cell migration.

Materials:

BI-4916 stock solution (in DMSO)

MDA-MB-468 cells

Serum-free cell culture medium

Complete cell culture medium (with 10% FBS)

24-well transwell inserts (8.0 µm pore size)

Cotton swabs

4% Paraformaldehyde (PFA)

Crystal Violet staining solution

Microscope

Procedure:

Cell Starvation: Starve MDA-MB-468 cells in serum-free medium for 24 hours prior to the

assay.

Cell Seeding: Trypsinize and count the cells. Resuspend the cells in serum-free medium

containing the desired concentration of BI-4916 or vehicle control. Seed 5 x 10⁴ cells in 200

µL into the upper chamber of the transwell insert.

Chemoattractant: Add 600 µL of complete medium (containing 10% FBS) to the lower

chamber.

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
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Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper

surface of the insert with a cotton swab.

Fixation: Fix the migrated cells on the bottom of the insert by immersing the insert in 4% PFA

for 20 minutes.

Staining: Stain the cells with Crystal Violet solution for 10 minutes.

Washing: Gently wash the inserts with water to remove excess stain.

Imaging and Quantification: Image the migrated cells using a microscope. Count the number

of migrated cells in several random fields to quantify cell migration.

Protocol 3: ¹³C-Serine Tracer Analysis for Metabolic Flux
This protocol traces the metabolic fate of serine to assess the impact of BI-4916 on

downstream pathways.

Materials:

BI-4916 stock solution (in DMSO)

Cancer cell line of interest

Glucose-free and serine-free DMEM

[U-¹³C₅]-L-Serine

Dialyzed fetal bovine serum (dFBS)

Ice-cold saline

Cold extraction solvent (e.g., 80% methanol)

LC-MS instrumentation

Procedure:

Cell Culture: Culture cells to ~80% confluency.
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Treatment: Treat the cells with the desired concentration of BI-4916 or vehicle control for a

predetermined time (e.g., 24 hours).

Isotope Labeling: Replace the culture medium with glucose-free and serine-free DMEM

supplemented with 10% dFBS and [U-¹³C₅]-L-Serine. Incubate for a defined period (e.g., 8

hours) to allow for isotopic steady state.

Metabolite Extraction:

Wash the cells with ice-cold saline.

Add cold extraction solvent to the cells and scrape them from the culture dish.

Centrifuge the cell extract to pellet protein and cell debris.

Collect the supernatant containing the metabolites.

LC-MS Analysis: Analyze the polar metabolite fraction by LC-MS to measure the levels of

labeled and unlabeled downstream metabolites of serine, such as glycine, nucleotides, and

glutathione precursors.

Data Analysis: Determine the fractional enrichment of ¹³C in the metabolites of interest. A

decrease in the incorporation of ¹³C from serine into downstream metabolites in BI-4916-

treated cells indicates inhibition of serine utilization.

Protocol 4: Glutathione Synthesis Assay
This protocol measures the effect of BI-4916 on the synthesis of glutathione (GSH), a key

antioxidant.

Materials:

BI-4916 stock solution (in DMSO)

Cancer cell line of interest

Complete cell culture medium
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Glutathione Assay Kit (Colorimetric or Fluorometric)

Microplate reader

Procedure:

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various

concentrations of BI-4916 or vehicle control as described in the cell viability assay protocol.

Cell Lysis: After the desired incubation period (e.g., 48-72 hours), lyse the cells according to

the instructions provided with the glutathione assay kit.

Assay Performance: Perform the glutathione assay following the kit's protocol. This typically

involves a reaction that produces a colored or fluorescent product in proportion to the

amount of GSH present.

Measurement: Measure the absorbance or fluorescence using a microplate reader at the

appropriate wavelength.

Data Analysis: Calculate the concentration of GSH in each sample based on a standard

curve. Normalize the GSH levels to the protein concentration of each sample. A decrease in

GSH levels in BI-4916-treated cells indicates an inhibition of glutathione synthesis.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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